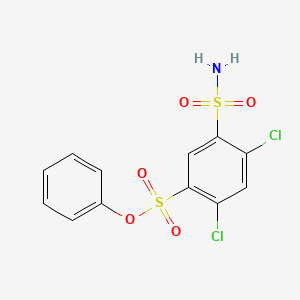

Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate

Description

Properties

CAS No. |

80289-32-3 |

|---|---|

Molecular Formula |

C12H9Cl2NO5S2 |

Molecular Weight |

382.2 g/mol |

IUPAC Name |

phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate |

InChI |

InChI=1S/C12H9Cl2NO5S2/c13-9-6-10(14)12(7-11(9)21(15,16)17)22(18,19)20-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17) |

InChI Key |

XIJVOPHKEWHUNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)S(=O)(=O)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation and Chlorosulfonylation

- Raw Materials: 2,4-dichlorobenzoic acid and chlorosulfonic acid

- Catalyst: Sodium sulfate

- Solvent: N-Methyl pyrrolidone (NMP)

- Procedure:

- NMP is first added to the reactor.

- 2,4-dichlorobenzoic acid and sodium sulfate are introduced.

- The mixture is heated to approximately 145°C until complete dissolution.

- Chlorosulfonic acid is then added dropwise.

- The reaction mixture is maintained at this temperature for about 5 hours to complete sulfonation.

- Outcome: Formation of 2,4-dichloro-5-carboxylphenylsulphonyl chloride intermediate.

Centrifugation and Solvent Recovery

- After cooling to room temperature, the reaction mixture is centrifuged.

- The product is separated, and the solvent is recovered for reuse.

- This step isolates the sulphonyl chloride intermediate for the next stage.

Ammonification (Sulphonamide Formation)

- Reagents: Ammoniacal liquor (aqueous ammonia)

- Conditions: Temperature controlled at 0–5°C using cryogenic cooling

- Procedure:

- Ammoniacal liquor is placed in an ammoniation kettle.

- The sulphonyl chloride intermediate is slowly added under stirring.

- The reaction is maintained at ≤5°C for 2 hours to ensure complete conversion to the sulphonamide.

- Outcome: Formation of 2,4-dichloro-5-sulphonamide benzoic acid.

Acidification

- The reaction mixture is acidified by slowly adding 30% hydrochloric acid.

- The pH is carefully controlled to reach 1–2.

- Temperature is maintained below 10°C during acid addition.

- This step precipitates the sulphonamide product.

Washing and Purification

- The acidified product is washed repeatedly with water until the washings reach a pH of 4–5.

- Centrifugation is used to separate the solid product.

- This washing removes impurities and residual acid.

Refining and Decolouration

- The crude product is dissolved in alcohol and heated to about 75°C.

- Activated carbon (GAC) is added for decolouration, typically for 1.5 hours.

- The solution is filtered hot, then cooled to crystallize the purified product.

- The crystals are centrifuged and dried to yield the final refined 2,4-dichloro-5-sulphonamide benzoic acid.

Summary Table of Preparation Parameters

| Step | Reagents/Materials | Conditions | Duration | Purpose/Outcome |

|---|---|---|---|---|

| Sulfonation | 2,4-dichlorobenzoic acid, chlorosulfonic acid, sodium sulfate, NMP | 145°C, dropwise addition of chlorosulfonic acid | 5 hours | Formation of sulphonyl chloride intermediate |

| Centrifugation | Reaction mixture | Room temperature | Until separation | Isolation of intermediate and solvent recovery |

| Ammonification | Ammoniacal liquor, sulphonyl chloride intermediate | 0–5°C, slow addition | 2 hours | Conversion to sulphonamide |

| Acidification | 30% HCl | ≤10°C, pH 1–2 | Until pH reached | Precipitation of sulphonamide product |

| Washing | Water | Room temperature | Until pH 4–5 washings | Removal of impurities |

| Refining | Alcohol, activated carbon (GAC) | 75°C, 1.5 hours decolouration | 1.5 hours + crystallization | Purification and crystallization |

Research Findings and Process Optimization

- The use of sodium sulfate as a catalyst enhances sulfonation efficiency and yield.

- Temperature control during ammonification is critical to prevent side reactions and ensure high purity.

- Slow addition of chlorosulfonic acid and ammonia helps control exothermic reactions and improves safety.

- Decolouration with activated carbon effectively removes colored impurities, improving product quality.

- Solvent recovery and recycling (NMP) reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction Reactions: The sulfonate and sulfamoyl groups can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenyl 2,4-dichloro-5-hydroxybenzenesulfonate .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds similar to Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate have shown significant anticancer properties. For instance, studies indicate that derivatives can inhibit specific cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival. The sulfonamide group is particularly noted for its role in enhancing the efficacy of chemotherapeutic agents.

- Antimicrobial Properties : The sulfonamide moiety is recognized for its antibacterial activity. Research indicates that derivatives of this compound may exhibit broad-spectrum antimicrobial effects against various pathogens.

Chemical Synthesis

- Building Block for Drug Development : This compound serves as an important intermediate in the synthesis of more complex molecules within pharmaceutical chemistry. Its functional groups allow for modifications that can lead to novel therapeutic agents.

- Reactivity Studies : The compound can undergo typical reactions associated with aromatic amides and heterocycles, such as nucleophilic substitutions and coupling reactions, which are crucial for developing new chemical entities.

Biological Research

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological effects. This includes studying binding affinities and interactions with enzymes or receptors involved in disease pathways.

- Structure-Activity Relationship (SAR) Analyses : Researchers are investigating how variations in the compound’s structure affect its biological activity, which is vital for optimizing drug design.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of compounds structurally similar to this compound against various cancer cell lines. Results indicated that modifications to the imidazo group enhanced cytotoxicity, suggesting a promising avenue for future anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the potential of this compound as a lead structure for developing new antibiotics.

Mechanism of Action

The mechanism of action of phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Phenyl 2,4-dichloro-5-hydroxybenzenesulfonate

- Phenyl 2,4-dichloro-5-methylbenzenesulfonate

- Phenyl 2,4-dichloro-5-nitrobenzenesulfonate

Uniqueness

Phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate is unique due to the presence of both sulfamoyl and sulfonate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate is a compound of significant interest in biochemical and medicinal research due to its various biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H10Cl2N2O4S2

- Molecular Weight : 353.25 g/mol

The presence of both sulfonate and sulfamoyl groups contributes to its unique reactivity and biological properties, making it a valuable compound in various applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to:

- Inhibit Enzyme Activity : It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Modulate Cell Signaling : By interacting with receptor sites, it can influence cell signaling pathways, leading to altered cellular responses.

- Induce Cytotoxicity : Some studies have shown that it can induce cell death in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Antiproliferative Effects

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 18.22 | Induces G2/M phase cell cycle arrest |

| HT-29 (Colon) | 15.00 | Disruption of microtubule dynamics |

| M21 (Skin Melanoma) | 20.50 | Inhibition of angiogenesis |

These results indicate that the compound effectively inhibits the growth of cancer cells at micromolar concentrations, suggesting potential for therapeutic applications.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on three different human cancer cell lines (HT-29, M21, and MCF7). The compound exhibited significant antiproliferative activity with IC50 values ranging from 15 µM to 20 µM. Mechanistic studies revealed that the compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase .

- Chick Chorioallantoic Membrane Assay : In vivo assays using chick embryos demonstrated that this compound significantly inhibited tumor growth and angiogenesis comparable to established chemotherapeutic agents like combretastatin A-4 .

- Biochemical Assays : The compound has been utilized in biochemical assays to study enzyme activities related to cancer metabolism. It has shown promise as a probe for understanding the enzymatic pathways involved in tumor growth and proliferation.

Applications in Research

This compound is employed across various fields:

- Medicinal Chemistry : Investigated for its potential therapeutic properties as an anticancer agent.

- Biochemical Research : Used as a reagent in enzyme assays to elucidate metabolic pathways.

- Industrial Applications : Explored for use in the synthesis of dyes and pigments due to its unique chemical structure.

Q & A

Q. What are the optimal synthetic pathways for Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization should begin with a factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For sulfonylation steps, monitor intermediates via HPLC or LC-MS, referencing impurity profiles of structurally related sulfonamides (e.g., sulfamoylbenzoic acid derivatives in pharmaceutical standards) . Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing side-product formation . Process simulation tools (Aspen Plus/CHEMCAD) enable predictive modeling of reaction kinetics and mass transfer limitations .

Q. How can the compound’s stability under varying pH and temperature conditions be rigorously characterized?

Methodological Answer: Conduct accelerated stability studies using ICH Q1A guidelines. Prepare buffered solutions (pH 1–13) and analyze degradation products via hyphenated techniques (HPLC-UV-MS). Compare degradation pathways to structurally analogous compounds, such as 2,4-dichlorobenzoic acid (Imp. E in EP standards), which undergoes hydrolysis at acidic pH . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify phase transitions and decomposition thresholds.

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer: Reverse-phase HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) is preferred for non-chromophoric impurities. Reference EP impurity standards (e.g., 2-amino-4-chloro-5-sulphamoylbenzoic acid) to validate method specificity . For sulfonate group confirmation, use ¹H/¹³C NMR with deuterated DMSO to resolve aromatic proton splitting patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the dichloro and sulphamoyl groups in cross-coupling reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., Gaussian09) to map electron density distributions and activation barriers. Compare with experimental data from Suzuki-Miyaura couplings using substituted aryl boronic acids. Steric hindrance from the 2,4-dichloro substituents may necessitate bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Validate via X-ray crystallography of reaction intermediates .

Q. What mechanisms drive contradictory solubility data in polar aprotic solvents, and how can these discrepancies be resolved?

Methodological Answer: Contradictions often arise from polymorphic forms or residual crystallinity. Use dynamic vapor sorption (DVS) to assess hygroscopicity and solvent-mediated phase transitions. Pair with molecular dynamics simulations (e.g., GROMACS) to model solvent-solute interactions. Cross-reference findings with sulfonate analogs like sodium 4-hydroxybenzenesulfonate, which exhibits pH-dependent solubility .

Q. How can the compound’s interactions with biological macromolecules (e.g., enzymes) be systematically investigated?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, perform molecular docking (AutoDock Vina) targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with mutagenesis studies on key binding residues. Reference methodologies from zoospore regulation studies, where leucine analogs were used to probe microbial systems .

Q. What advanced separation techniques improve resolution of diastereomers or co-eluting impurities in this compound?

Methodological Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers, while 2D-LC (e.g., HILIC × RP) addresses co-elution. For scale-up, simulate membrane-based enantioselective separation using polyamide thin-film composites . Compare with EP guidelines for sulfonamide impurity profiling, which mandate ≤0.1% for any single impurity .

Methodological Frameworks for Addressing Research Gaps

Q. How can theoretical frameworks guide experimental design for novel derivatives of this compound?

Methodological Answer: Adopt the quadripolar model (theoretical, epistemological, morphological, technical poles) to align synthesis goals with broader hypotheses . For example, link sulfamoyl reactivity to Hammett σ constants (theoretical pole) and validate via kinetic studies (technical pole). Cross-reference with CRDC subclass RDF2050103, which emphasizes chemical engineering design principles .

Q. What strategies mitigate reproducibility issues in catalytic sulfonation steps?

Methodological Answer: Standardize reagent sources (e.g., anhydrous sulfamoyl chloride) and employ process analytical technology (PAT) for real-time monitoring. Adopt quality-by-design (QbD) principles per ICH Q8, defining critical quality attributes (CQAs) like sulfonate group purity (>99.5%) . Reference combustion engineering studies on fuel additives, where catalyst deactivation was mitigated via periodic regeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.